molecular formula C17H15N3OS B14254493 N-[4-[4-(3-Methylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]acetamide CAS No. 365430-51-9

N-[4-[4-(3-Methylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]acetamide

Cat. No.: B14254493
CAS No.: 365430-51-9
M. Wt: 309.4 g/mol
InChI Key: APIOECXAIJVAHA-UHFFFAOYSA-N
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Description

N-[4-[4-(3-Methylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]acetamide is a complex organic compound that features a thiazole ring, a pyridine ring, and a methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-[4-(3-Methylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]acetamide typically involves the Hantzsch thiazole synthesis. This method includes the reaction of a substituted thiourea with α-halo ketones in the presence of a solvent like ethanol . The reaction conditions often require refluxing the mixture to facilitate the formation of the thiazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

N-[4-[4-(3-Methylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid, while reduction might yield an alcohol or amine.

Scientific Research Applications

N-[4-[4-(3-Methylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]acetamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Used in the development of new materials with unique properties, such as improved thermal stability or electrical conductivity.

Mechanism of Action

The mechanism by which N-[4-[4-(3-Methylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]acetamide exerts its effects involves its interaction with specific molecular targets. For instance, it may inhibit the biosynthesis of certain bacterial lipids, thereby exhibiting antimicrobial activity . The compound’s structure allows it to fit into the active sites of enzymes or receptors, blocking their normal function and leading to the desired biological effect.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-[4-(3-Methylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]acetamide is unique due to its combination of a thiazole ring, a pyridine ring, and a methylphenyl group

Properties

CAS No.

365430-51-9

Molecular Formula

C17H15N3OS

Molecular Weight

309.4 g/mol

IUPAC Name

N-[4-[4-(3-methylphenyl)-1,3-thiazol-5-yl]pyridin-2-yl]acetamide

InChI

InChI=1S/C17H15N3OS/c1-11-4-3-5-13(8-11)16-17(22-10-19-16)14-6-7-18-15(9-14)20-12(2)21/h3-10H,1-2H3,(H,18,20,21)

InChI Key

APIOECXAIJVAHA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C2=C(SC=N2)C3=CC(=NC=C3)NC(=O)C

Origin of Product

United States

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